molecular formula C9H7ClFN B11908342 5-Chloro-4-fluoro-2-methyl-1H-indole

5-Chloro-4-fluoro-2-methyl-1H-indole

Cat. No.: B11908342
M. Wt: 183.61 g/mol
InChI Key: BXFXKCQJGUUGJB-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methyl-1H-indole is a fluorinated and chlorinated indole derivative that serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in numerous bioactive molecules . This compound is of particular interest for researchers developing novel therapeutic agents. Its specific substitution pattern is highly relevant in structure-activity relationship (SAR) studies. Research on analogous 2-methylindole compounds has demonstrated that a 5-chloro substituent can be critical for high-affinity binding to certain biological targets, such as the 5-HT6 serotonin receptor, where it contributes to potent agonist activity . Similarly, the 4-fluoro group is a common bioisostere used to fine-tune properties like metabolic stability and membrane permeability. Investigations into related 1H-indole-2-carboxamides have shown that halogenation at the C5 position, with either chloro or fluoro groups, can significantly enhance a compound's potency as a cannabinoid CB1 receptor allosteric modulator . The broader indole chemical space is actively being explored for a wide range of biological applications, including the development of anti-tubercular agents , antiviral compounds , and ligands for various central nervous system targets . As a multi-substituted indole core, this compound provides a versatile intermediate for constructing complex molecules in these research areas. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

5-chloro-4-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3

InChI Key

BXFXKCQJGUUGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Methyl 1h Indole and Its Precursors

Retrosynthetic Disconnection Analysis of the 5-Chloro-4-fluoro-2-methyl-1H-indole Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The most common disconnections of the indole (B1671886) ring involve breaking the C2-C3 and N1-C2 bonds or the C3-C3a and N1-C7a bonds. These disconnections lead to well-established indole syntheses.

Key Retrosynthetic Disconnections:

Fischer Indole Synthesis: This approach involves the disconnection of the N1-C2 and C3-C3a bonds, leading back to (4-chloro-3-fluorophenyl)hydrazine (B580423) and acetone. This is a classic and widely used method for indole synthesis.

Palladium-Catalyzed Annulation: Disconnecting the N1-C2 and C3a-C4 bonds suggests a palladium-catalyzed reaction between a suitably substituted aniline (B41778), such as 4-chloro-3-fluoroaniline, and a three-carbon component.

Radical Coupling Approaches: A more modern disconnection involves the formation of the N1-C2 bond via a radical cyclization, which could start from a substituted o-vinylaniline derivative.

Established and Emerging Indole Synthesis Strategies Applicable to Halogenated Systems

The synthesis of halogenated indoles requires robust methods that can tolerate the presence of these reactive functional groups. Several classical and modern synthetic strategies have been successfully applied to the preparation of these important compounds.

Fischer Indole Synthesis and Mechanistic Considerations

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgbyjus.com The reaction was first discovered by Emil Fischer in 1883. wikipedia.orgbyjus.commdpi.com

Mechanism:

Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. wikipedia.orgbyjus.comyoutube.com

Tautomerization: The phenylhydrazone then tautomerizes to the corresponding enamine or 'ene-hydrazine'. wikipedia.orgmdpi.comyoutube.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: After protonation, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate. wikipedia.orgyoutube.com This step is often the rate-determining step of the reaction. mdpi.com

Cyclization and Aromatization: The di-imine cyclizes to form an aminoacetal (or aminal), which then eliminates a molecule of ammonia (B1221849) under acidic catalysis to yield the final aromatic indole. wikipedia.orgmdpi.comyoutube.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the indole ring. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as BF₃ and ZnCl₂ being commonly used. wikipedia.orgmdpi.com

Palladium-Catalyzed Annulation and Cross-Coupling Reactions for Indole Formation

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including indoles. wikipedia.orgmdpi.comacs.org These methods often offer high efficiency and regioselectivity.

A notable modification of the Fischer indole synthesis, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ. wikipedia.org This expands the scope of the Fischer synthesis to include a wider range of starting materials.

Palladium catalysis can also be employed for the direct C-H functionalization of indoles. For instance, a palladium(II)-catalyzed C-H fluorovinylation of indoles at the C-2 position has been developed, proceeding with high stereoselectivity. nih.gov This reaction utilizes Z-fluorovinyl iodonium (B1229267) salts and proceeds under ligand-free, directing-group-free, and base-free conditions. nih.gov The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov Furthermore, palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position has been achieved using a removable directing group at the C3 position. rsc.org

Halogen-Atom Transfer (XAT)-Mediated Radical Coupling Approaches

A novel and milder alternative to traditional indole syntheses is the halogen-atom transfer (XAT)-mediated radical coupling. acs.orgnih.govthieme-connect.comnih.gov This iron-mediated strategy involves the radical coupling of aryl diazonium salts and alkyl iodides. acs.orgnih.govnih.gov

Mechanism:

The proposed mechanism involves a single electron transfer (SET) from an iron(II) species to the aryl diazonium salt, generating an aryl radical. thieme-connect.com This aryl radical then abstracts a halogen atom from an alkyl iodide via XAT to form an alkyl radical. thieme-connect.com The alkyl radical then couples with another equivalent of the aryl diazonium salt to form a diazo compound, which is a tautomer of a hydrazone. thieme-connect.com This intermediate then undergoes an acid-catalyzed cyclization, similar to the final steps of the Fischer indole synthesis, to afford the indole product. thieme-connect.com This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. acs.orgthieme-connect.com

Electrocatalytic and Other Metal-Free Indole Synthesis Protocols

Electrochemical methods offer a green and efficient alternative for indole synthesis. rsc.org These reactions can often be performed at room temperature and without the need for harsh reagents.

One such method involves the electrochemical intramolecular annulation of 2-vinylanilines. rsc.org This can be achieved through iodine-mediation or by using a phenothiazine (B1677639) catalyst. rsc.org Another approach is the electrochemical reduction of o-nitrostyrenes, which provides a route to 1H-indole derivatives. rsc.org Furthermore, the electrochemical annulation of anilines with 1,3-dicarbonyl compounds has been demonstrated for the synthesis of multisubstituted indoles. rsc.org

Metal-free protocols are also gaining prominence. For example, the Leimgruber-Batcho indole synthesis is a popular alternative to the Fischer synthesis, particularly in an industrial setting. diva-portal.orgtsijournals.com This method involves the reaction of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. diva-portal.org

Specific Synthetic Routes to 5-Chloro-4-fluoro-1H-indole-2-carboxylate Derivatives

The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for various pharmaceuticals, has been a subject of significant research. researchgate.netacs.org

One robust, five-step synthesis starts from the commercially available 4-chloro-3-fluoroaniline. acs.orgacs.org

Synthetic Sequence:

Boc Protection: The aniline is first protected with a tert-butyloxycarbonyl (Boc) group. acs.orgacs.org

Regioselective Iodination: The protected aniline undergoes regioselective iodination at the C-2 position. acs.orgacs.org

Boc Deprotection: The Boc group is then removed to yield 4-chloro-3-fluoro-2-iodoaniline. acs.orgacs.org

Cyclization: The resulting o-iodoaniline is cyclized with pyruvic acid in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to give 5-chloro-4-fluoro-1H-indole-2-carboxylic acid. researchgate.netacs.org

Esterification: Finally, the carboxylic acid is esterified to afford the target methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.orgacs.org

Robust Preparation of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate as a Key Intermediate

The synthetic pathway was designed to avoid hazardous reagents like diazonium and azido (B1232118) species and to prevent the formation of regioisomeric products, a common challenge in indole synthesis. acs.org A key innovation in this process was the identification and elimination of a significant side product, 6-chloro-7-iodo-2(3H)-benzoxazolone, by carefully controlling the reaction temperature during the iodination step. acs.orgacs.org Furthermore, the process is streamlined by ensuring all intermediates are crystalline, thus avoiding the need for chromatographic purification. acs.org

The five-step process is summarized below:

Boc Protection: The starting material, 4-chloro-3-fluoroaniline, undergoes protection with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). acs.org

Regioselective Iodination: A regioselective iodination occurs at the C-2 position of the protected aniline. acs.org

Boc Deprotection: The Boc protecting group is removed to yield the ortho-iodoaniline intermediate. acs.org

Cyclization: The resulting o-iodoaniline undergoes cyclization with pyruvic acid in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and a palladium catalyst to form 5-chloro-4-fluoro-1H-indole-2-carboxylic acid. acs.orgresearchgate.net

Esterification: The final step is the esterification of the carboxylic acid to yield the target methyl ester, Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.org

StepReactionKey ReagentsOutcome
1Boc ProtectionDi-tert-butyl dicarbonateProtected aniline
2IodinationN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Regioselective introduction of iodine
3DeprotectionAcid treatmentortho-iodoaniline intermediate
4CyclizationPyruvic acid, DABCO, Palladium acetateIndole-2-carboxylic acid
5EsterificationMethanol, Acid catalystMethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

The ethyl ester analog, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, is another crucial intermediate. Its synthesis can be achieved through various established indole synthetic strategies, adapted for the specific substitution pattern.

One of the foundational methods for indole synthesis is the Fischer indole synthesis . This method involves the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, followed by acid-catalyzed cyclization. diva-portal.org To produce the desired ethyl ester, 4-chloro-3-fluorophenylhydrazine would be condensed with ethyl pyruvate. diva-portal.org

Another classic approach is the Reissert indole synthesis . This pathway typically begins with the reduction of an o-nitrophenylpyruvic acid to its corresponding amine, which then spontaneously cyclizes to form the indole-2-carboxylic acid. researchgate.net The required o-nitrophenylpyruvic acid is prepared from the condensation of an o-nitrotoluene derivative with diethyl oxalate. researchgate.net For the target compound, this would involve starting with a suitably substituted 2-nitrotoluene.

Modern, simplified procedures have also been developed to streamline the synthesis of this ethyl ester and related compounds. tandfonline.com These improved methods often build upon the principles of classical syntheses but optimize reagents and conditions for better yields and purity. For instance, a reported synthesis involves the reaction of an o-iodoaniline intermediate with pyruvic acid and DABCO, followed by a palladium-catalyzed cyclization to give the indole-2-carboxylic acid, which is then esterified to the ethyl ester. researchgate.net

Regioselective Introduction of Halogen and Methyl Substituents

Achieving the specific 5-chloro-4-fluoro-2-methyl substitution pattern on the indole core is a testament to the power of regioselective synthesis. The strategy often relies on a "building block" approach, where the substitution pattern is established early in the synthetic sequence.

Halogen Placement: The regiochemistry of the chloro and fluoro groups at the C-5 and C-4 positions, respectively, is typically controlled by starting the synthesis with a pre-functionalized benzene (B151609) derivative. acs.orgacs.org The robust synthesis of the carboxylate intermediate, for example, commences with 4-chloro-3-fluoroaniline, which already contains the desired halogen pattern. acs.orgacs.org This circumvents the challenges of direct, and often unselective, halogenation of the indole ring itself.

Introduction of Substituents at C-2: The substituent at the C-2 position is introduced during the ring-forming cyclization step.

The syntheses described above install a carboxylate group at the C-2 position, which serves as a versatile handle for further modifications. acs.orgresearchgate.net This carboxylate is a precursor to the final 2-methyl group.

Modern methods, such as light-driven, metal-free C2-H alkylation, offer alternative ways to introduce alkyl groups. nih.govbeilstein-journals.org These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between a halogen-bonded species and a base like DABCO, generating reactive radicals under mild photochemical conditions. nih.govbeilstein-journals.org

The selective introduction of halogens onto an existing indole core is also an area of active research. Green halogenation protocols using an oxone-halide system can selectively halogenate the C-2 or C-3 position, with the regioselectivity being directed by the nature of the protecting group on the indole nitrogen. acs.org

Synthetic Challenges and Process Development for Halogenated Indoles

The synthesis of halogenated indoles is fraught with challenges that necessitate careful process development to ensure efficient, safe, and scalable production.

Key Synthetic Challenges:

Regioselectivity: Controlling the position of substitution on the indole nucleus is a primary obstacle. Direct electrophilic halogenation of an unsubstituted indole often leads to a mixture of products, complicating purification and reducing yields. acs.org

Hazardous Reagents: Many traditional indole syntheses employ hazardous materials such as diazoniun salts, azides, pyrophoric bases like sodium hydride, and toxic transition metals. acs.orgmdpi.comresearchgate.net Developing safer alternatives is a major goal of process chemistry. researchgate.net

Side Product Formation: Unwanted side reactions can significantly lower the yield and purity of the desired product. For example, the formation of a benzoxazolone derivative was a major impediment to the scale-up of the Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate synthesis until the reaction conditions were optimized. acs.orgacs.org

Purification: Reliance on chromatographic purification is undesirable in large-scale industrial processes due to cost and solvent waste. Developing syntheses where intermediates and final products can be purified by crystallization is a significant advantage. acs.org

Harsh Conditions: Many synthetic steps may require high temperatures or strongly acidic or basic conditions, which can be incompatible with sensitive functional groups and require specialized equipment. rsc.org

Process Development and Advancements:

Robust and Scalable Routes: The focus is on creating high-yielding, multi-gram scale syntheses that are reproducible and reliable. acs.org

Elimination of Chromatography: Designing processes where intermediates are solids that can be easily isolated and purified by filtration and washing is a key objective. acs.orgacs.org

Green Chemistry: There is a growing emphasis on using environmentally benign reagents and solvents. This includes the use of safer oxidants like oxone and developing catalytic systems that use abundant, non-toxic metals like copper or iron, or are even metal-free. acs.orgresearchgate.netrsc.orgnih.gov

Tandem and One-Pot Reactions: Combining multiple reaction steps into a single operation increases efficiency, reduces waste, and saves time. Copper-mediated processes that form C-C and C-X (halogen) bonds in a single step are an example of this trend. nih.gov

Photochemical Methods: Light-driven reactions are emerging as a mild and powerful tool for C-H functionalization, offering new ways to form C-C bonds without the need for pre-functionalized starting materials or harsh conditions. nih.govbeilstein-journals.org

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 5-Chloro-4-fluoro-2-methyl-1H-indole, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR: δ = 8.3 (broad s, 1H), 7.31 (t, J = 3.1 Hz, 1H), 7.26 (dd, J = 8.9, 3.5 Hz, 1H), 7.05 (t, J = 8.4 Hz, 1H), 6.66 (symm. m, 1H) ppm. guidechem.com

¹³C NMR: 153.7 (d, J = 237 Hz), 135.7, 132.5, 126.7, 111.5 (d, J = 19 Hz), 110.9, 110.2, 102.1. guidechem.com

¹⁹F NMR: δ = -112.4 (t, J = 6.9 Hz) ppm. guidechem.com

These values provide a reference for the expected spectral regions for the protons and carbons in the title compound, with the understanding that the 2-methyl group will introduce an additional singlet in the ¹H NMR spectrum and a corresponding signal in the aliphatic region of the ¹³C NMR spectrum.

Interactive Data Table: Predicted NMR Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H~8.0-8.5 (broad singlet)-
C2-CH₃~2.3-2.5 (singlet)~10-15
H-3~6.5-7.0 (singlet or doublet)~100-105
H-6~7.0-7.3 (doublet of doublets)~110-115
H-7~7.2-7.5 (doublet of doublets)~120-125
C-2-~135-140
C-3-~100-105
C-3a-~125-130
C-4-~150-155 (doublet due to C-F coupling)
C-5-~115-120 (doublet due to C-F coupling)
C-6-~110-115
C-7-~120-125
C-7a-~130-135

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bond, C-H bonds, C=C bonds of the aromatic system, and the C-F and C-Cl bonds.

While a specific FT-IR spectrum for the title compound is not provided, the expected vibrational frequencies can be estimated based on known data for indoles and halogenated aromatic compounds.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H3300-3500Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (methyl)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-N1250-1350Stretching
C-F1000-1400Stretching
C-Cl600-800Stretching

Mass Spectrometry Techniques (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₉H₇ClFN), the exact mass can be calculated.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the methyl group, followed by other characteristic cleavages of the indole (B1671886) ring.

A related compound, 5-chloro-4-fluoroindole, shows a molecular ion peak at m/z 169. guidechem.com

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺183.0251Molecular ion
[M+2]⁺185.0221Isotopic peak due to ³⁷Cl
[M-CH₃]⁺168.0016Loss of a methyl group

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for this compound was not found in the search results, analysis of similar structures, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, reveals that the indole ring is essentially planar. nih.gov It is expected that the indole core of this compound would also be planar. The substituents (chloro, fluoro, and methyl groups) would lie in or close to this plane. Intermolecular interactions, such as hydrogen bonding involving the indole N-H, would dictate the crystal packing.

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The indole ring system is known to be chromophoric and fluorophoric.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm, arising from π-π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the indole ring.

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Indole and its derivatives are often fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and the local environment. The presence of the halogen atoms (chlorine and fluorine) may influence the fluorescence properties through the heavy-atom effect, which can affect intersystem crossing rates. The study of 19F NMR can be particularly useful in biological systems due to the absence of fluorine naturally, providing a clear window for analysis. diva-portal.org

Reactivity and Chemical Transformations of 5 Chloro 4 Fluoro 2 Methyl 1h Indole

Electrophilic Aromatic Substitution Patterns in Halogenated and Methylated Indoles

The indole (B1671886) ring is inherently electron-rich and thus prone to electrophilic attack. The position of this attack is heavily influenced by the directing effects of the substituents on the benzene (B151609) portion of the indole ring.

Directing Effects of Halogen and Methyl Substituents on Ring Reactivity

In 5-Chloro-4-fluoro-2-methyl-1H-indole, the substituents on the benzene ring—a chloro group at C5, a fluoro group at C4, and a methyl group at C2—exert competing electronic effects that influence the regioselectivity of electrophilic aromatic substitution.

Conversely, the methyl group at the C2 position is an activating group. It donates electron density to the pyrrole (B145914) ring through an inductive effect, thereby enhancing its nucleophilicity.

The interplay of these effects dictates the preferred sites of electrophilic attack. The electron-rich pyrrole ring is generally more reactive than the benzene ring in indoles. Electrophilic substitution typically occurs at the C3 position, as this leads to a more stable carbocation intermediate that does not disrupt the aromaticity of the benzene ring. diva-portal.org In the case of this compound, the presence of the methyl group at C2 further activates the pyrrole ring, reinforcing the preference for substitution at C3. While the halogens at C4 and C5 deactivate the benzene ring, their ortho, para-directing influence could potentially lead to substitution at C6, though this is generally less favored than attack at C3.

Functionalization at Nitrogen (N-1) Position

The nitrogen atom of the indole ring, at the N-1 position, possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. The NH group can be deprotonated using a suitable base to form an indolyl anion, which can then react with various electrophiles.

Common methods for N-functionalization involve alkylation, arylation, and acylation. For instance, deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), leads to the corresponding N-alkylated indole. nih.gov Similarly, reaction with an acyl chloride or anhydride (B1165640) after deprotonation yields N-acylated indoles. Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, is another common N-functionalization, often achieved using tosyl chloride in the presence of a base. nih.govnih.gov

These N-functionalization reactions are generally high-yielding and provide a straightforward route to modify the properties of the indole core. nih.gov The choice of the N-substituent can significantly impact the steric and electronic properties of the molecule, influencing its biological activity and further reactivity.

Functionalization at Carbon Positions (C-2, C-3) of the Indole Ring

The carbon atoms of the pyrrole ring, particularly C2 and C3, are primary sites for functionalization due to the high electron density of this part of the indole system.

Selective Derivatization Strategies at C-2 and C-3

The C3 position of the indole ring is the most nucleophilic and is the preferred site for electrophilic attack. diva-portal.org A variety of electrophilic substitution reactions can be employed to introduce functional groups at this position, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, formylation of indoles, which introduces an aldehyde group, can be selectively achieved at the C3 position using reagents like a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF). researchgate.net

While the C3 position is generally more reactive, functionalization at the C2 position can also be achieved. In the case of this compound, the C2 position is already occupied by a methyl group. However, in related indole systems, if the C3 position is blocked, electrophilic substitution can be directed to the C2 position. Furthermore, directed metalation strategies, where a directing group on the indole nitrogen or at C3 guides a metalating agent to the C2 position, can enable selective C2 functionalization. Subsequent reaction with an electrophile then introduces the desired substituent at C2. acs.org

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to further derivatize halogenated indoles. mdpi.commdpi-res.com The chloro substituent at the C5 position of this compound can serve as a handle for such reactions.

Common cross-coupling reactions applicable to aryl halides include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.commdpi-res.com For example, a Suzuki coupling would involve the reaction of the 5-chloroindole (B142107) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position. mdpi-res.com Similarly, the Sonogashira reaction allows for the coupling of the 5-chloroindole with a terminal alkyne to introduce an alkynyl substituent. mdpi.comsoton.ac.uk These reactions offer a versatile means to introduce a wide range of functional groups and build more complex molecular architectures. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. acs.org

Reductive and Oxidative Transformations of the Indole System

The indole ring system can undergo both reduction and oxidation reactions, leading to a variety of transformed products.

Reductive cyclization is a common strategy for synthesizing the indole core itself. diva-portal.org For existing indoles, catalytic hydrogenation can reduce the pyrrole double bond, leading to the corresponding indoline (B122111) (2,3-dihydroindole). The specific conditions of the reduction, such as the catalyst (e.g., palladium on carbon) and hydrogen pressure, will determine the outcome.

Oxidative transformations of indoles can lead to a range of products depending on the oxidant and reaction conditions. For example, oxidation can occur at the C2-C3 double bond to form oxindoles or isatins (indole-2,3-diones). The presence of the methyl group at C2 in this compound would influence the products of such oxidations.

Mechanistic Investigations of this compound Reactions

The reactivity of the this compound core is dictated by the electronic properties of the indole ring itself, further modulated by the chloro, fluoro, and methyl substituents. Mechanistic studies, while not always focused directly on this exact molecule, can be inferred from research on closely related substituted indoles. These investigations often employ a combination of experimental techniques, such as kinetic studies and intermediate characterization, alongside computational modeling to elucidate reaction pathways.

A key aspect of indole reactivity is its propensity for electrophilic substitution , typically at the C3 position due to the electron-rich nature of the pyrrole ring. However, the presence of a methyl group at the C2 position in this compound sterically hinders direct attack at C3. This can lead to alternative reaction pathways or require more forcing conditions for substitution to occur.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are invaluable for mapping out the potential energy surfaces of reactions. These studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energies of transition states and intermediates, and provide insights into the role of substituents. For example, computational models of substituted indoles can help to understand how the electron-withdrawing nature of the chloro and fluoro groups at the 5- and 4-positions, respectively, influences the charge distribution across the molecule, thereby affecting its reactivity.

Intermediate Characterization: The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism. In the context of reactions involving this compound, this could involve spectroscopic techniques like NMR or mass spectrometry to identify transient species. For example, in reactions involving the deprotonation of the N-H group, the resulting indolyl anion could be characterized.

While direct and comprehensive mechanistic studies on this compound are limited, the principles of physical organic chemistry and the wealth of research on related indole derivatives allow for a reasoned understanding of its likely reactive pathways. Future research focusing specifically on the kinetics, intermediate trapping, and computational modeling of this important synthetic intermediate will undoubtedly provide a more detailed and nuanced picture of its chemical transformations.

Computational and Theoretical Investigations of 5 Chloro 4 Fluoro 2 Methyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. openaccessjournals.com It provides a framework for understanding reactivity, stability, and spectroscopic properties. For 5-Chloro-4-fluoro-2-methyl-1H-indole, DFT calculations can elucidate the influence of the chloro, fluoro, and methyl substituents on the indole (B1671886) ring.

Electronic Structure Analysis (HOMO-LUMO Orbitals, Energy Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system. The LUMO, conversely, would likely be located over the same aromatic system but with significant contributions from the electronegative chloro and fluoro substituents. The energy of these orbitals and their gap can be precisely calculated using DFT methods. While specific values for this molecule are not published, studies on similar substituted indoles provide a basis for estimation. The presence of electron-withdrawing halogens typically lowers the energy of both HOMO and LUMO, with the exact energy gap being sensitive to their positions. mdpi.com

Table 1: Illustrative Frontier Orbital Energies for a Substituted Indole This table presents hypothetical but realistic values based on trends observed in related heterocyclic compounds to illustrate the concept.

ParameterEnergy (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.4ELUMO - EHOMO, indicates molecular stability

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The map displays regions of varying electrostatic potential on the electron density surface, with red indicating electron-rich (negative potential) areas, blue indicating electron-poor (positive potential) areas, and green representing neutral regions.

For this compound, an MEP map would reveal several key features:

Negative Potential: The most electron-rich regions (red/yellow) would be concentrated around the highly electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the indole ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential: The most electron-poor region (blue) would be located around the hydrogen atom attached to the indole nitrogen (N-H). This site is the primary hydrogen bond donor.

Neutral/Slightly Positive Potential: The methyl group and the aromatic protons would exhibit a more neutral or slightly positive potential.

This charge distribution is fundamental to predicting the non-covalent interactions the molecule can form within a biological target's binding pocket.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation (the interaction between filled and empty orbitals), and delocalization of electron density.

In this compound, NBO analysis would quantify the interactions between the substituents and the indole ring. Key findings would likely include:

Hyperconjugative Interactions: Analysis would show delocalization of electron density from the lone pairs of the nitrogen, fluorine, and chlorine atoms into the antibonding orbitals of the indole ring system (n → σ* and n → π* interactions).

Charge Distribution: NBO provides a more refined atomic charge distribution than other methods, confirming the electronegative character of the halogen and nitrogen atoms.

Bonding Character: It would detail the hybrid orbitals forming the sigma and pi bonds throughout the molecule, offering insight into the aromaticity and stability of the ring system.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Although specific docking studies featuring this compound are not prominent in the literature, its structural motifs are common in pharmacologically active compounds. Docking simulations with this molecule against various protein targets (e.g., kinases, G-protein coupled receptors, enzymes) would aim to predict its binding mode and estimate its binding affinity (often expressed as a docking score in kcal/mol).

The simulation would explore various possible conformations and orientations of the indole within the protein's binding site. The most favorable pose, or binding mode, is the one with the lowest energy, indicating the most stable complex. The predicted binding affinity provides a qualitative measure of how strongly the compound might inhibit or activate the protein, guiding further experimental validation. Studies on similar indole derivatives show that they can achieve favorable docking scores in the active sites of various enzymes. researchgate.netmdpi.com

Analysis of Non-Covalent Interactions within Binding Pockets

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. nih.gov These interactions are transient and weaker than covalent bonds but are collectively responsible for molecular recognition and binding affinity. youtube.comyoutube.com For this compound, the key potential non-covalent interactions within a protein binding pocket would be:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, capable of interacting with acceptor residues like Asp, Glu, or the backbone carbonyl oxygen of the protein. acs.org The nitrogen atom itself can also act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a directional interaction where the electrophilic region on the halogen interacts with a nucleophilic partner, such as a backbone carbonyl or a serine/threonine hydroxyl group. rsc.org

π-Interactions: The aromatic indole ring can engage in π-π stacking with aromatic residues like Phe, Tyr, or Trp, or in cation-π interactions with positively charged residues like Lys or Arg.

Hydrophobic Interactions: The methyl group and the carbon framework of the indole ring can form favorable hydrophobic interactions with nonpolar residues such as Val, Leu, and Ile in the binding pocket.

Table 2: Potential Non-Covalent Interactions for this compound This table outlines the likely interactions based on the molecule's functional groups.

Interaction TypeLigand Group/AtomPotential Protein Residue Partner(s)
Hydrogen Bond (Donor)Indole N-HAspartate, Glutamate (B1630785), Serine, Threonine, Backbone C=O
Hydrogen Bond (Acceptor)Indole N, Fluorine (F)Serine, Threonine, Lysine, Arginine
Halogen BondChlorine (Cl)Backbone C=O, Serine, Threonine
π-π StackingIndole Aromatic SystemPhenylalanine, Tyrosine, Tryptophan
HydrophobicMethyl group, Aromatic C-HAlanine, Valine, Leucine, Isoleucine

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical behavior and potential biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the potential energy surface and dynamic behavior of the molecule.

Conformational Analysis:

Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the methyl group to the indole ring at the C2 position. While the indole ring itself is a rigid, planar aromatic system, the orientation of the methyl group's hydrogen atoms relative to the ring can vary.

Theoretical methods, particularly Density Functional Theory (DFT), are used to perform these calculations. By systematically rotating the C2-methyl bond and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For the methyl group rotation, staggered conformations are typically lower in energy than eclipsed conformations due to the minimization of steric hindrance.

Table 1: Illustrative Conformational Energy Profile of C2-Methyl Rotation (Note: This data is illustrative and represents typical results from a DFT calculation for a substituted indole. It does not represent experimentally verified values for this specific compound.)

Dihedral Angle (H-C-C2-N)Relative Energy (kcal/mol)Conformation
2.8Eclipsed (Maximum)
60°0.0Staggered (Minimum)
120°2.8Eclipsed (Maximum)
180°0.0Staggered (Minimum)

Molecular Dynamics (MD) Simulations:

MD simulations provide a view of the molecule's dynamic behavior over time, offering insights into its flexibility, solvent interactions, and vibrational motions. In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate atomic movements over a series of small time steps.

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic solution-phase behavior. The simulation would reveal the fluctuations of the indole ring system and the rotation of the C2-methyl group at a given temperature. Key findings from such a simulation would include the stability of the planar indole core and the preferred rotational states of the methyl group, confirming the low energy barriers found in conformational analysis.

Prediction of Spectroscopic Properties and Reactivity Profiles through Theoretical Models

Theoretical models are instrumental in predicting spectroscopic data and understanding the intrinsic reactivity of this compound. These predictions can aid in the interpretation of experimental spectra and guide the design of new chemical reactions.

Prediction of Spectroscopic Properties:

Quantum chemical calculations can predict various types of spectra, most notably Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used with DFT, are highly effective for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F). nih.govrsc.org

The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The fluorine atom at C4 and the chlorine atom at C5 would significantly deshield nearby carbon and hydrogen atoms, leading to higher chemical shifts in the predicted spectrum. These theoretical calculations can be invaluable for assigning peaks in experimentally obtained NMR spectra, especially for complex substituted molecules. journals.co.za

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) vs. Indole (Note: This data is for illustrative purposes to show the expected trends based on substituent effects. It is not experimentally verified data.)

Carbon AtomIndole (ppm)This compound (Predicted ppm)Key Influence
C2122.8~135Methyl substitution
C3102.2~100Shielding from adjacent methyl
C3a128.1~127
C4120.9~150 (J_CF)Strong deshielding by F
C5122.1~118 (J_CF)Deshielding by Cl, coupling to F
C6119.9~121
C7111.3~112
C7a135.8~134

Prediction of Reactivity Profiles:

Computational models can also predict the reactivity of this compound. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can reveal sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) indicates regions likely to act as a nucleophile (donating electrons), while the Lowest Unoccupied Molecular Orbital (LUMO) highlights electrophilic regions (accepting electrons). For indoles, the HOMO is typically localized on the pyrrole (B145914) ring, particularly at the C3 position, suggesting this is the primary site for electrophilic substitution.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this indole, the nitrogen atom's lone pair and the π-system of the pyrrole ring would exhibit negative potential (red), indicating nucleophilic character. The hydrogen on the nitrogen (N-H) would show a positive potential (blue), indicating its acidity.

These computational approaches provide a detailed, atom-level understanding of this compound, offering valuable predictions of its structure, dynamics, and chemical reactivity that are essential for its further study and application.

Structure Activity Relationship Sar Studies of 5 Chloro 4 Fluoro 2 Methyl 1h Indole and Its Analogs

General Principles of Indole (B1671886) SAR in Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile pharmacophore found in many natural and synthetic bioactive compounds. nih.govnih.gov The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. researchgate.net

Key principles of indole SAR include:

Substitution Pattern: The position of substituents on the indole ring (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) is critical in determining the pharmacological profile. nih.gov For instance, in some series, substitution at the 5-position with groups like methoxy (B1213986) (-OCH3), fluoro (-F), or methyl (-CH3) leads to more active compounds compared to unsubstituted analogs. youtube.com

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents play a crucial role in receptor binding and biological activity.

N-1 Substitution: Acylation or alkylation at the indole nitrogen (N-1) can significantly modulate activity. While acylation with certain carboxylic acids can decrease activity in some cases, substitution with other groups can enhance potency or alter the selectivity profile. youtube.comnih.gov

C-2 and C-3 Substitution: The C-2 and C-3 positions of the indole ring are often sites for introducing diversity. A methyl group at the C-2 position has been found to be more favorable for activity in certain classes of compounds than larger aryl groups. youtube.com The C-3 position is frequently a point of attachment for various side chains that can interact with specific pockets in target proteins. nih.gov

The following table provides a general overview of how substitutions at different positions on the indole ring can influence its biological activity.

PositionType of SubstituentGeneral Effect on Biological Activity
N-1 Alkyl, Aryl, AcylCan modulate potency and selectivity. youtube.comnih.gov
C-2 Methyl, ArylA methyl group can be more active than aryl groups in some contexts. youtube.com
C-3 Various side chainsOften crucial for specific receptor interactions. nih.gov
C-5 Halogens, Alkoxy, AlkylOften enhances activity compared to unsubstituted analogs. youtube.com

Role of Halogen Substitution at Positions 4 and 5 (Chlorine and Fluorine) on Biological Activity

The presence and position of halogen substituents on the indole ring are known to significantly impact the biological activity of the molecule. researchgate.netnih.gov In the case of 5-Chloro-4-fluoro-2-methyl-1H-indole, the specific placement of chlorine at position 5 and fluorine at position 4 is a key determinant of its pharmacological profile.

Halogenation can influence a compound's properties in several ways:

Lipophilicity: Halogens, particularly chlorine, increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This can alter the electron density of the indole ring, influencing its ability to participate in hydrogen bonding or other interactions with biological targets.

Studies on various halogenated indoles have revealed specific SAR trends:

In a series of indole derivatives targeting the CB1 receptor, the presence of a chloro or fluoro group at the C5 position enhanced the modulatory potency. nih.gov

Research on halogenated indoles for antivirulence applications showed that 4- and 7-substituted compounds, including 4-fluoroindole (B1304775) and 5-chloroindole (B142107), exhibited high protective effects in certain models. asm.org This suggests that the position of the halogen is critical for activity.

The introduction of fluorine into indole-containing compounds has been shown to cause marked effects on their structure, stability, reactivity, and biological activity. rjptonline.org

The table below summarizes the effects of halogen substitution on the biological activity of indole derivatives based on available research.

HalogenPositionObserved Effect on Biological ActivityReference
Chlorine5Enhanced potency in CB1 allosteric modulators. nih.gov
Fluorine4High protective effect in an antivirulence model. asm.org
Chlorine5High protective effect in an antivirulence model. asm.org
Fluorine5Often leads to more active compounds in certain series. youtube.com

Significance of the Methyl Group at Position 2 in Activity Modulation

The presence of a methyl group at the C-2 position of the indole ring is a common feature in many biologically active indole derivatives. youtube.com This substitution can have a significant impact on the compound's pharmacological properties.

The role of the 2-methyl group can be attributed to several factors:

Steric Influence: The methyl group provides a certain steric bulk that can influence the orientation of the molecule within a binding pocket, potentially leading to a more favorable interaction.

Electronic Contribution: As an electron-donating group, the methyl group can subtly alter the electron distribution in the indole ring, which may affect its binding affinity.

Metabolic Stability: In some cases, a methyl group at C-2 can protect the indole ring from metabolic degradation, thereby increasing the compound's half-life.

Specific examples from the literature highlight the importance of the 2-methyl group:

In the context of indole acetic acid derivatives, methyl substitution at the 2-position resulted in compounds that were much more active than those with aryl substitutions at the same position. youtube.com

The 2-methyl group can also influence the reactivity of the indole ring, for example, by being susceptible to oxidation to a carbaldehyde under certain conditions. researchgate.net

The following table contrasts the general effects of methyl versus aryl substitution at the C-2 position of the indole ring.

Substituent at C-2General Effect on ActivityRationale
Methyl Often enhances activityFavorable steric and electronic properties for receptor binding. youtube.com
Aryl Can be less active than methylLarger steric bulk may lead to unfavorable interactions within the binding site. youtube.com

Influence of Substituents at the N-1 Position on Pharmacological Profiles

The nitrogen atom at position 1 of the indole ring provides a key handle for chemical modification, and substituents at this position can dramatically alter the pharmacological profile of the resulting analogs. nih.gov The nature of the N-1 substituent can influence a compound's potency, selectivity, and pharmacokinetic properties.

Key observations regarding N-1 substitution include:

Modulation of Acidity: The N-H proton of the indole ring is weakly acidic. Substitution at this position removes this acidic proton, which can affect the molecule's ability to act as a hydrogen bond donor. This can be either beneficial or detrimental to activity depending on the specific target.

Introduction of New Interaction Points: Large or functionalized substituents at N-1 can introduce new points of interaction with the biological target, potentially leading to increased affinity or a change in the mode of action.

Altering Physicochemical Properties: N-1 substituents can significantly change the molecule's lipophilicity, solubility, and metabolic stability. For example, the introduction of a methyl group at the indole nitrogen has been shown to have a positive influence on the anti-inflammatory activity of certain propanamide derivatives. researchgate.net

The table below illustrates how different types of substituents at the N-1 position can affect the pharmacological properties of indole derivatives.

N-1 SubstituentPotential Impact on Pharmacological ProfileExample
Hydrogen (unsubstituted) Can act as a hydrogen bond donor.Essential for activity in some cases.
Alkyl (e.g., Methyl) Increases lipophilicity, can improve potency.Positive influence on anti-inflammatory activity in a 4-pyridinyl sub-series. researchgate.net
Aryl (e.g., Benzyl) Can introduce new π-stacking or hydrophobic interactions.A 4-fluorobenzyl group showed a positive influence in a 3-pyridinylmethyl sub-series. researchgate.net
Acyl Can decrease activity in some series.Acylation with aliphatic or arylalkyl carboxylic acids can reduce the activity of indole acetic acid derivatives. youtube.com

Steric and Electronic Effects of Substituents on Biological Potency

The biological potency of this compound and its analogs is a direct consequence of the interplay between the steric and electronic properties of their substituents. These properties govern how the molecule interacts with its biological target at the molecular level.

Steric Effects:

Bulky substituents can create steric hindrance, which may prevent the molecule from adopting the optimal orientation for binding. Conversely, in some cases, a larger group may be required to fill a specific hydrophobic pocket.

For example, the difference in activity between 2-methyl and 2-aryl substituted indoles can often be attributed to steric factors. youtube.com

Electronic Effects:

The electron-donating or electron-withdrawing nature of substituents alters the electron density distribution across the indole ring system. nih.gov

This can influence the strength of non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which are crucial for ligand-receptor binding.

The electron-withdrawing properties of the chlorine and fluorine atoms in this compound are expected to significantly impact its interactions with biological targets. nih.gov

The following table summarizes the steric and electronic properties of the key substituents in this compound.

SubstituentPositionSteric EffectElectronic Effect
Chlorine 5Moderate bulkElectron-withdrawing, increases lipophilicity
Fluorine 4Small bulkStrongly electron-withdrawing
Methyl 2Moderate bulkElectron-donating

Comparative SAR with Other Halogenated and Alkyl-Substituted Indoles

To fully appreciate the SAR of this compound, it is instructive to compare its structural features with those of other halogenated and alkyl-substituted indoles that have been studied for various biological activities.

Comparison with other Halogenated Indoles:

The position of halogenation is a critical determinant of activity. For instance, in some studies on antivirulence agents, 4- and 7-substituted indoles were found to be highly active, with 5-chloroindole also showing significant activity. asm.org This highlights the specific importance of the substitution pattern.

The type of halogen also matters. While both chlorine and fluorine are electron-withdrawing, fluorine is smaller and more electronegative, which can lead to different binding interactions.

Polyhalogenated indoles, such as 4,5,6-tribromo-2-methylsulfinylindole, have also been isolated and studied, though in some cases, increased halogenation can lead to a decrease in activity. nih.gov

Comparison with other Alkyl-Substituted Indoles:

The size and position of the alkyl group are important. As previously noted, a 2-methyl group is often more favorable for activity than larger aryl groups at the same position. youtube.com

Methylation at other positions, such as C-5, has also been shown to be beneficial for the activity of certain indole derivatives. youtube.com

The presence of a methyl group on the indole nitrogen (N-1) can also have a profound effect on the biological profile, as seen in various anti-inflammatory and other therapeutic agents. nih.govresearchgate.net

The interactive table below allows for a comparative analysis of the structural features and their general impact on the biological activity of various indole derivatives.

CompoundN-1 SubstitutionC-2 SubstitutionC-4 SubstitutionC-5 SubstitutionGeneral Biological Activity Context
This compound HMethylFluoroChloro(Hypothetical - for SAR analysis)
Indomethacin AnalogAcylMethylHMethoxyAnti-inflammatory youtube.com
CB1 Modulator AnalogHCarboxamideHChloro/FluoroCB1 Receptor Modulation nih.gov
Antivirulence AnalogHHFluoroHAntivirulence asm.org
Antivirulence AnalogHHHChloroAntivirulence asm.org

Biological Activity and Mechanistic Understanding

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial) of Indole (B1671886) Derivatives

Indole derivatives have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria and fungi. eurekaselect.comresearchgate.net The introduction of halogen atoms, such as chlorine and fluorine, into the indole ring has been shown to be critical for enhancing antimicrobial potency. researchgate.netnih.gov

Recent studies have highlighted the potential of indole derivatives in combating drug-resistant bacterial strains. For instance, certain indole compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov The antimicrobial spectrum of indole derivatives also extends to Gram-negative bacteria and various fungal species. frontiersin.orgdergipark.org.tr

Interactive Table: Antimicrobial Activity of Selected Indole Derivatives

Compound/Derivative Target Microorganism Activity/MIC Value Source
Indole Diketopiperazines (3b, 3c) S. aureus, B. subtilis, P. aeruginosa, E. coli 0.94–3.87 μM frontiersin.org
Halogenated Indole Derivatives C. krusei Potent antifungal activity researchgate.net
3-Substituted Indole-2-one Derivatives (4, 5, 6, 7, 8) Methicillin-resistant S. aureus 125 µg/mL dergipark.org.tr
N-benzyl indole derivatives (with CF3, Cl, Br) ESKAPE strains, MRSA 2–16 µg/mL nih.gov
Indole derivative 43 (with pyridinium (B92312) moiety) Xanthomonas oryzae pv. oryzae (Xoo) EC50: 1.0 µg/mL acs.org

The antimicrobial action of indole derivatives is attributed to several mechanisms. One key mechanism is the disruption of the bacterial cell membrane, which is crucial for maintaining cellular integrity and function. nih.gov Additionally, some indole derivatives function by inhibiting essential microbial enzymes. For example, inhibition of the NorA efflux pump in Staphylococcus aureus is a promising strategy to overcome antibiotic resistance, and indole-based inhibitors have shown significant potential in this area. acs.org

Furthermore, indole and its derivatives can interfere with bacterial signaling pathways, including those involved in biofilm formation. nih.gov Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. By inhibiting biofilm formation or eradicating mature biofilms, indole derivatives offer a therapeutic advantage against persistent infections. nih.gov Some indole compounds also work by inducing the production of defense enzymes in plants, suggesting a role in agricultural applications against phytopathogenic bacteria. acs.org

Anticancer Activities and Molecular Mechanisms

The indole scaffold is a cornerstone in the development of novel anticancer agents. nih.govnih.gov A multitude of indole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, with some compounds advancing to clinical trials. nih.govchapman.edu The presence of specific substituents on the indole ring, such as halogens, can be critical for maximizing anticancer activity. chapman.edu For instance, a series of novel 5-chloro-indole-2-carboxylate derivatives have been designed as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in certain cancers. mdpi.com

Interactive Table: Anticancer Activity of Selected Indole Derivatives

Compound/Derivative Cancer Cell Line Activity/IC50 Value Source
5-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MCF-7 (Breast Cancer) 13.2 μM acs.org
5-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MDA-MB-468 (Breast Cancer) 8.2 μM acs.org
3,10-dibromofascaplysin Myeloid Leukemia Cells (K562, THP-1, MV4-11, U937) 233.8 - 329.6 nM mdpi.com
Indole-3-carbinol (B1674136) H1299 (Lung Cancer) 449.5 μM mdpi.com

The anticancer effects of indole derivatives are mediated through various molecular mechanisms. A significant target is the microtubule network, which is essential for cell division. Some indole compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov Interestingly, certain 5-chloro-pyrimido[4,5-b]indole derivatives have been identified as "Janus" compounds, exhibiting both microtubule-destabilizing and -stabilizing effects. nih.gov

Protein kinases are another major target for indole-based anticancer drugs. nih.gov Derivatives of indole have been developed as inhibitors of various kinases, including tyrosine kinases and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govwikipedia.org Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com Additionally, indole derivatives have been shown to inhibit histone deacetylases (HDAC), which play a role in regulating gene expression and are often dysregulated in cancer. nih.gov

A common outcome of the interaction of indole derivatives with cancer cells is the induction of programmed cell death, or apoptosis. nih.govmdpi.com These compounds can trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins. mdpi.com For example, some indole derivatives have been shown to cause the arrest of the cell cycle at different phases, such as the G1 or G2/M phase, preventing cancer cells from proliferating. mdpi.commdpi.com The induction of apoptosis and cell cycle arrest are key mechanisms by which these compounds exert their anticancer effects. mdpi.com

Anti-inflammatory Properties

Indole derivatives are well-known for their anti-inflammatory properties. nih.gov The prototypical non-steroidal anti-inflammatory drug (NSAID), indomethacin, is itself an indole derivative. tandfonline.com Research has continued to explore the indole scaffold for the development of new anti-inflammatory agents with improved efficacy and safety profiles. rsc.org

Interactive Table: Anti-inflammatory Activity of Selected Indole Derivatives

Compound/Derivative Assay/Model Activity/Inhibition Source
N-methylsulfonyl-indole derivatives (4d, 4e, 5b, 5d) In vitro anti-inflammatory assay High activity tandfonline.com
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S3, S7, S14) Carrageenan-induced paw edema Significant anti-inflammatory activity nih.gov

A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is responsible for producing prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.govresearchgate.net

Molecular docking studies have shown that indole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.govresearchgate.net The structural features of the indole nucleus can be modified to enhance this selective binding. For example, certain synthesized indole derivatives have demonstrated significant selective COX-2 inhibitory activity, making them promising candidates for further development as safer anti-inflammatory drugs. nih.gov

Antiviral Activities, Particularly against HIV (NNRTI Candidates)

The indole scaffold is a cornerstone in the design of anti-HIV agents, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govacs.org NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site. This binding induces a conformational change that distorts the substrate-binding site, thereby inhibiting the conversion of viral RNA into DNA and halting viral replication. acs.org

Numerous studies have focused on designing and synthesizing novel indole derivatives, such as indolylarylsulfones and cyclopropyl-indole compounds, as potent NNRTIs. nih.govnih.gov These molecules are engineered to optimize interactions within the NNRTI binding pocket, often forming hydrogen bonds with key amino acid residues like Lys101 and occupying hydrophobic regions near Tyr181/188 and Val179. nih.govacs.org Notably, certain indolylarylsulfone derivatives have demonstrated remarkable potency, with low nanomolar inhibitory concentrations against wild-type HIV-1 and, crucially, against strains with common resistance mutations like K103N and Y181C. nih.gov

Beyond reverse transcriptase, other viral targets have been explored. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an enzyme essential for integrating the viral genome into the host cell's DNA. rsc.org

In addition to replication inhibition, indole derivatives have been developed as HIV-1 entry inhibitors by targeting the viral envelope glycoprotein (B1211001) gp41. nih.govnih.gov The gp41 protein mediates the fusion of the viral and host cell membranes, a process that involves a significant conformational change to form a stable six-helix bundle (6-HB). nih.govacs.org

The mechanism of inhibition involves small indole-based molecules that bind to a conserved hydrophobic pocket on the N-heptad repeat (NHR) region of gp41. nih.govacs.org By occupying this pocket, the inhibitors physically obstruct the association of the C-heptad repeat (CHR) region with the NHR, preventing the formation of the critical 6-HB. nih.gov This disruption halts the fusion process, effectively blocking viral entry into the host cell. nih.gov Structure-activity relationship (SAR) studies on bis-indole compounds have led to the development of inhibitors with sub-micromolar activity in both cell-cell fusion and virus-cell fusion assays. nih.govacs.org

Representative Indole Derivative ClassTargetMechanism of ActionReported Potency (Example)
Indolylarylsulfones (IASs)HIV-1 Reverse TranscriptaseAllosteric inhibition of reverse transcriptase, effective against mutant strains. nih.govIAS 12 : EC₅₀ = 6.2 nM (K103N-Y181C mutant) nih.gov
6,6'-Linked Bis-indolesHIV-1 gp41Binds to the hydrophobic pocket, preventing the formation of the six-helix bundle and inhibiting viral fusion. nih.govacs.orgCompound 6j : EC₅₀ = 0.2 µM (Viral Replication) nih.gov
Indole-2-carboxylic acidsHIV-1 IntegraseChelates Mg²⁺ ions in the active site, inhibiting the strand transfer step. rsc.orgCompound 17a : IC₅₀ = 3.11 µM rsc.org

Immunomodulatory Effects (e.g., Toll-like Receptor 4 Ligands)

The indole structure can also serve as a basis for compounds that modulate the innate immune system. Substituted pyrimido[5,4-b]indoles have been identified as selective and potent ligands for Toll-like Receptor 4 (TLR4). acs.org TLR4 is a key pattern recognition receptor that, upon activation, triggers signaling cascades leading to immune responses. mdpi.com

Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), these indole derivatives are non-lipid-like small molecules. acs.org Their binding to the TLR4/MD-2 receptor complex can initiate two distinct downstream pathways:

MyD88-dependent pathway : This leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-6. acs.org

TRIF-dependent pathway : This pathway activates interferon regulatory factors (IRFs), resulting in the production of type I interferons, which are crucial for antiviral defenses. acs.org

By modifying the indole scaffold, researchers can create biased agonists that differentially activate these pathways, allowing for the fine-tuning of the immune response. acs.org Furthermore, gut microbiota-derived indole compounds act as ligands for the aryl hydrocarbon receptor (AhR), a key regulator of intestinal homeostasis and immune function. mdpi.com Activation of AhR by indoles can reduce inflammation and protect against liver damage by modulating cytokine levels and oxidative stress. mdpi.com

Antioxidant Activity and Radical Scavenging Properties

Many indole derivatives exhibit significant antioxidant and radical scavenging properties. acs.orgnih.gov The indole nucleus itself is an effective antioxidant due to the heterocyclic nitrogen atom, which possesses a lone pair of electrons. nih.gov This feature allows the indole ring to act as an electron or hydrogen donor, which is a primary mechanism for neutralizing free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. acs.orgnih.gov

The antioxidant activity is highly dependent on the substituents at various positions of the indole ring. For example, studies on C-3 substituted indole derivatives, such as those derived from gramine, have shown that the nature of the substituent directly connected to the methylene (B1212753) group at C-3 is critical for scavenging effectiveness. nih.gov The presence of an unsubstituted indole nitrogen is also considered important for this activity. nih.gov Research has demonstrated that certain indole-3-acetamides can effectively scavenge both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with some derivatives showing potency in the low micromolar range. acs.org

Other Investigational Biological Activities and Corresponding Mechanisms

The indole scaffold is a privileged structure in the development of agents for neurodegenerative diseases (NDs) like Alzheimer's and Parkinson's disease. nih.gov The multifactorial nature of these diseases makes the development of multi-target-directed ligands (MTDLs) an attractive strategy, and the indole framework is well-suited for this approach. nih.govacs.org

Key mechanisms of action for indole derivatives in this area include:

Cholinesterase (ChE) Inhibition : A primary strategy for Alzheimer's treatment is to increase acetylcholine (B1216132) levels in the brain. nih.gov Indole derivatives have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.com

Monoamine Oxidase (MAO) Inhibition : Inhibition of MAO-A and MAO-B can modulate neurotransmitter levels and reduce oxidative stress. acs.orgrsc.org Indole derivatives incorporating a propargylamine (B41283) moiety have shown potent and irreversible MAO-B inhibition, which is beneficial for managing neurodegeneration. rsc.org

Neuroprotection : Indole-based compounds like indole-3-carbinol (I3C) and its derivatives exhibit neuroprotective effects by activating antioxidant defense mechanisms, such as the Nrf2-ARE pathway, and mimicking the activity of brain-derived neurotrophic factor (BDNF). nih.gov

Investigated Indole DerivativeTarget/MechanismRelevance to Neurodegeneration
Indole-Propargylamine Hybrids rsc.orgMAO-A/B, AChE, BuChEMulti-target inhibition to address neurotransmitter depletion and oxidative stress. rsc.org
Indole-3-Carbinol (I3C) nih.govNrf2-ARE pathway, TrkB signalingActivates cellular antioxidant defenses and provides neurotrophic support. nih.gov
Azepino[4,3-b]indoles nih.govBChE, NMDA receptorPotent and selective BChE inhibition and protection against glutamate-induced excitotoxicity. nih.gov

Indole derivatives are actively being investigated for their potential to manage metabolic disorders through various mechanisms.

α-Amylase Inhibition : A key strategy for controlling postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. nih.govfrontiersin.org This enzyme breaks down complex carbohydrates into simple sugars in the digestive tract. frontiersin.org Numerous indole derivatives, including indole hydrazones and thiazolidinone-based indoles, have been synthesized and shown to be potent inhibitors of α-amylase, with some compounds exhibiting IC₅₀ values in the low micromolar range, often more potent than the standard drug acarbose. nih.govnih.gov The inhibitory activity is influenced by substitutions on the indole ring, which affect binding to the enzyme's active site. acs.orgnih.gov

Glutamate (B1630785) Metabolism : Glutamate is a central hub in metabolism, linking carbon and nitrogen pathways through its relationship with the Krebs cycle intermediate α-ketoglutarate. nih.govmdpi.com It is a key amino donor for the biosynthesis of other amino acids and nucleotides. nih.gov While direct studies on 5-Chloro-4-fluoro-2-methyl-1H-indole are lacking, other indole derivatives are known to interact with glutamate pathways. For example, certain indole compounds have been developed as antagonists of excitatory amino acid receptors, including glutamate receptors, suggesting a potential for this class of compounds to modulate glutamate signaling and metabolism. google.com

Fatty Acid Metabolism : Dysregulation of lipid and fatty acid metabolism is central to conditions like nonalcoholic fatty liver disease (NAFLD). Indole derivatives have emerged as regulators of these pathways. nih.gov One key mechanism is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that facilitates the transport and oxidation of fatty acids. nih.govresearchgate.net Novel indole ethylamine (B1201723) derivatives have been shown to activate PPARα and its target gene, carnitine palmitoyltransferase 1 (CPT1), leading to a significant reduction in intracellular triglyceride accumulation in liver cells. nih.gov Additionally, indole derivatives produced by gut microbiota can activate the aryl hydrocarbon receptor (AhR), which helps regulate fat metabolism and reduce inflammation in the liver. frontiersin.orgtandfonline.com

Enzyme Inhibition Profiles

There is no available information regarding the inhibitory effects of This compound on enzymes such as tyrosinase or N-acetyltransferase. While research exists on the enzyme inhibition profiles of other structurally related indole compounds, this information cannot be accurately extrapolated to the specific molecule .

Interactions with Neurotransmitter Systems

Similarly, there is a lack of published data on the direct interactions of This compound with neurotransmitter systems, including its potential role as a serotonin (B10506) or melatonin (B1676174) precursor. Studies on other substituted indoles and their relationship with serotonin receptors and melatonin pathways are available, but these findings are not directly applicable to This compound .

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this specific compound is not possible at this time.

Academic Research Applications and Future Perspectives

Significance as Synthetic Building Blocks in Complex Molecule Construction

5-Chloro-4-fluoro-2-methyl-1H-indole serves as a crucial starting material for the synthesis of more complex and highly functionalized indole (B1671886) derivatives. The strategic placement of the chloro, fluoro, and methyl groups on the indole core allows for regioselective reactions, making it a valuable precursor in multi-step syntheses. The presence of halogen atoms provides reactive handles for various cross-coupling reactions, which are fundamental in modern organic synthesis for constructing intricate molecular architectures.

While direct synthesis of large, complex natural products starting from this specific indole is not extensively documented, its role as an intermediate is pivotal. Chemists can modify the functional groups present on the this compound ring to build up molecular complexity. For instance, the nitrogen at the 1-position can be alkylated or arylated, and the C3 position is susceptible to electrophilic substitution, allowing for the introduction of a wide array of substituents. These subsequent modifications are key steps in the synthesis of diverse bioactive molecules.

Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound and its close derivatives have been identified as key intermediates in the development of novel therapeutic agents. For example, the related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, is a crucial intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Furthermore, derivatives of this indole have been investigated as GPR119 agonists, a promising target for the treatment of type 2 diabetes. The unique substitution pattern of this compound makes it an attractive starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Table 1: Investigated Therapeutic Areas for Derivatives of this compound

Therapeutic AreaTargetExample Application
Antiviral (HIV)Non-nucleoside reverse transcriptaseSynthesis of NNRTI candidates
AntidiabeticGPR119Development of GPR119 agonists
AnticancerVarious kinasesPotential for kinase inhibitor synthesis

Contributions to Agrochemical Research and Plant Science

Fluorinated organic compounds have made a significant impact on the agrochemical industry, with over half of recently introduced pesticides containing fluorine. The inclusion of fluorine can enhance the biological activity, selectivity, and stability of agrochemicals. While specific studies focusing solely on this compound in agrochemical applications are not prevalent, the broader class of fluorinated indole derivatives has shown promise.

Indole derivatives are known to play a role in plant growth regulation. Research into fluorinated indoles in this area could lead to the development of new plant growth promoters or herbicides. The unique electronic properties conferred by the chlorine and fluorine atoms in this compound could lead to novel modes of action against agricultural pests or weeds.

Applications in Materials Science and Development of Functional Materials

Indole-based materials have garnered attention for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The electron-rich nature of the indole ring system makes it a good candidate for hole-transporting materials. The introduction of halogen atoms can tune the electronic properties, such as the HOMO and LUMO energy levels, which is critical for designing efficient organic electronic devices.

Halogenated indoles, in particular, can influence the solid-state packing of molecules, which is a key determinant of the performance of organic electronic materials. While the direct application of this compound in materials science is an area that requires more exploration, its potential as a building block for larger, conjugated systems is significant. These larger systems could possess interesting photophysical properties suitable for advanced materials.

Development of Fluorescent Probes and Analytical Tools

Fluorescent probes are indispensable tools in biological research and medical diagnostics. Indole derivatives, being the core of the naturally fluorescent amino acid tryptophan, are a logical starting point for the design of novel fluorescent sensors. The fluorescence properties of indole can be modulated by the introduction of various substituents.

Recent research has shown that indole derivatives can be functionalized to create probes for detecting specific analytes or changes in the cellular environment, such as pH. For instance, indole-based probes have been developed for the detection of fluoride (B91410) ions and for cell imaging. The presence of the electron-withdrawing fluorine and chlorine atoms in this compound could potentially be exploited to design probes with unique sensing capabilities, possibly through mechanisms involving photoinduced electron transfer (PET). The development of fluorescent probes from this scaffold is a promising, yet largely unexplored, avenue of research.

Outlook on Unexplored Research Avenues and Potential Discoveries

The full potential of this compound is far from being completely realized. Several exciting research avenues remain to be explored.

One key area is the investigation of its bioisosteric replacement in known bioactive indole compounds. Substituting a different halogen or functional group at the 4- or 5-position could lead to the discovery of compounds with improved activity or selectivity. Another promising direction is the synthesis of metal complexes incorporating this indole as a ligand. Such complexes could exhibit novel catalytic or therapeutic properties.

Furthermore, the unique substitution pattern of this indole makes it an interesting candidate for studies in asymmetric catalysis, potentially leading to the synthesis of enantiomerically pure, complex molecules with significant biological activity. The exploration of its reactivity in novel, transition-metal-catalyzed C-H functionalization reactions could also unlock new synthetic pathways to valuable compounds.

Advancements in Sustainable and Economical Synthesis of Indole Derivatives

The growing emphasis on green chemistry is driving the development of more sustainable and economical methods for the synthesis of important chemical building blocks like indole derivatives. Traditional methods for indole synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Recent advancements focus on the use of greener solvents, microwave-assisted synthesis, and the development of reusable catalysts to improve the environmental footprint of indole synthesis. For instance, catalytic methods employing earth-abundant metals and processes that minimize the number of synthetic steps are being actively researched. Biotechnological production of indole from renewable resources is also emerging as a viable and sustainable alternative to chemical synthesis. Applying these green principles to the production of this compound and its derivatives will be crucial for its large-scale application in both academic and industrial settings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.